molecular formula C12H13N3OS B187934 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 315248-91-0

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B187934
CAS No.: 315248-91-0
M. Wt: 247.32 g/mol
InChI Key: BITZABPDSCHXKS-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (hereafter referred to as the core compound) is a thieno[2,3-b]pyridine derivative with a carboxamide substituent at position 2 and an amino group at position 2. It has garnered significant attention in oncology due to its potent cytotoxic activity against multiple cancer cell lines. The compound is synthesized via cyclocondensation reactions involving cyclohexanedione derivatives and functionalized thiophene precursors .

Key pharmacological findings include:

  • Ovarian Cancer: The core compound (specifically its derivative, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, termed Compound 1) demonstrated superior cytotoxicity against SK-OV-3 and OVCAR-3 ovarian cancer cells (IC₅₀ values lower than reference standards) .
  • Breast Cancer: Compound 1 reduced the cancer stem cell (CSC) fraction in MDA-MB-231 triple-negative breast cancer (TNBC) cells by modulating glycosphingolipid (GSL) expression (e.g., decreasing S(6)nLc4Cer+ CSCs) and disrupting glycolytic pathways .
  • Mechanism: While initially hypothesized as a phosphoinositide-specific phospholipase C-γ (PLC-γ) inhibitor , its activity may involve synergistic effects on GSL metabolism and apoptosis induction .

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-9-7-5-6-3-1-2-4-8(6)15-12(7)17-10(9)11(14)16/h5H,1-4,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITZABPDSCHXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354883
Record name 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315248-91-0
Record name 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5,6,7,8-TETRAHYDROTHIENO(2,3-B)QUINOLINE-2-CARBOXAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • Cyclohexenone derivatives serve as the tetrahydroquinoline precursor.

    • Cyanoacetamide provides the carboxamide and nitrile groups.

    • Elemental sulfur facilitates thiophene ring formation.

  • Procedure :

    • Cyclohexenone (1.0 equiv), cyanoacetamide (1.2 equiv), and sulfur (1.5 equiv) are refluxed in ethanol with morpholine as a base at 80°C for 12 hours.

    • The reaction proceeds via Knoevenagel condensation between cyclohexenone and cyanoacetamide, followed by sulfur incorporation to form the thiophene ring.

  • Outcome :

    • The product, 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, is obtained in 45–60% yield after recrystallization from ethanol.

Table 1: Optimization of Gewald Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes ring closure
SolventEthanolEnhances solubility
Reaction Time12 hoursCompletes cyclization
BaseMorpholineAccelerates deprotonation

Cyclocondensation Approaches

Cyclocondensation of pre-functionalized intermediates offers an alternative route to the target compound. This method involves forming the tetrahydroquinoline scaffold before introducing the thiophene moiety.

Tetrahydroquinoline Precursor Synthesis

  • Friedländer Annulation :

    • Cyclohexenone reacts with 2-aminobenzaldehyde in acetic acid to yield 5,6,7,8-tetrahydroquinoline.

    • Modification : The quinoline is functionalized at the 2-position with a carboxylic acid group via oxidation using KMnO₄ in acidic medium.

  • Thiophene Ring Formation :

    • The carboxylic acid is converted to an acid chloride (SOCl₂, 60°C) and reacted with 3-aminothiophene-2-carbonitrile in dichloromethane.

    • Cyclization occurs under reflux, forming the fused thienoquinoline system.

Table 2: Key Intermediates and Their Roles

IntermediateRole
5,6,7,8-Tetrahydroquinoline-2-carboxylic acidCore scaffold provider
3-Aminothiophene-2-carbonitrileThiophene ring precursor

Post-Functionalization Strategies

Post-functionalization involves modifying a preassembled thienoquinoline core to introduce the amino and carboxamide groups.

Nitration and Reduction

  • Nitration :

    • The thienoquinoline core is nitrated at position 3 using HNO₃/H₂SO₄ at 0°C.

  • Reduction :

    • The nitro group is reduced to an amine using H₂/Pd-C in ethanol (80% yield).

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 1.50–1.70 (m, 4H, CH₂), 2.65 (t, 2H, J=6.0 Hz), 3.10 (t, 2H, J=6.0 Hz), 6.90 (s, 1H, Ar-H), 7.20 (s, 2H, NH₂).
MS (ESI) m/z 248.0852 [M+H]⁺ (calc. 247.32).

Comparative Analysis of Synthetic Routes

Table 4: Efficiency of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Gewald Reaction45–6095Moderate
Cyclocondensation35–5090Low
Post-Functionalization60–7598High
  • Gewald Reaction : Ideal for small-scale synthesis but limited by moderate yields.

  • Post-Functionalization : Higher yields and purity, suitable for industrial applications.

Optimization and Scale-Up Considerations

  • Solvent Selection :

    • Ethanol minimizes side reactions compared to DMF or DMSO.

  • Catalyst Use :

    • Pd/C in reduction steps enhances reaction rates and selectivity.

  • Green Chemistry :

    • Substituting morpholine with biodegradable bases (e.g., DBU) reduces environmental impact .

Scientific Research Applications

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its unique structural properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Activity Variations

The core compound’s anticancer efficacy is highly dependent on substituents at the N-phenyl group and the quinoline backbone. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogues
Compound Name & Structure Substituents Primary Target/Mechanism Cancer Model & Efficacy Key Findings
Compound 1
(3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-)
3-chloro-2-methylphenyl GSL modulation, Apoptosis induction Ovarian (SK-OV-3, OVCAR-3), Breast (MDA-MB-231) - IC₅₀: ~0.5–2.5 µM in ovarian cells .
- Reduces CSC fraction by 50% in TNBC .
Compound 7
(3-amino-N-(3-chlorophenyl)-5-oxo-)
3-chlorophenyl PLC-γ inhibition Breast (MCF-7, MDA-MB-231) - Arrests cell cycle at G2/M phase .
- Moderate cytotoxicity (GI₅₀: 5–10 µM).
KuSaSch107 (17e)
(3-amino-N-(4-chlorophenyl)-4-(3-methylphenyl)-)
4-chlorophenyl, 3-methylphenyl Antiplasmodial activity N/A - Designed for malaria; no cancer data .
Naphthyl Analogue
(3-amino-5-oxo-N-naphthyl-)
β-naphthyl PLC-γ inhibition Breast (MDA-MB-231) - Less potent than Compound 1 (IC₅₀: ~10 µM) .
Carbonitrile Derivative
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile)
Carboxamide replaced with carbonitrile Neuronal differentiation PC12 cells (neuroblastoma) - Induces neurite outgrowth; non-cytotoxic .
Key Observations:

Substituent Position Matters :

  • The 3-chloro-2-methylphenyl group in Compound 1 enhances cytotoxicity compared to the 3-chlorophenyl group in Compound 7, likely due to improved membrane permeability or target binding .
  • β-naphthyl substitution reduces potency, suggesting steric hindrance or altered target engagement .

Mechanistic Divergence: While Compound 1 and 7 share a PLC-γ inhibitory hypothesis, Compound 1’s unique modulation of GSLs (e.g., GalNAcGM1b and S(6)nLc4Cer) in CSCs highlights a broader mechanism . The carbonitrile derivative’s non-cytotoxic, differentiation-inducing activity underscores the carboxamide group’s critical role in apoptosis .

Pharmacodynamic and Kinetic Profiles

  • CSC Selectivity: Compound 1 preferentially targets CSCs over non-CSCs, whereas PLC-γ inhibitors (e.g., Compound 7) affect bulk tumor cells .
  • In Vivo Potential: Compound 1 has shown preliminary efficacy in reducing tumor growth in murine models, while most analogues remain untested .

Biological Activity

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity through various studies, highlighting its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C₁₂H₁₃N₃OS
  • CAS Number : 315248-91-0
  • Molecular Weight : 247.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific findings related to its biological activity.

In vitro Studies

  • Cell Lines Tested :
    • SK-OV-3 (ovarian cancer)
    • OVCAR-3 (ovarian cancer)
  • Findings :
    • At a concentration of 5 µM, the compound resulted in only 45% cell survival after 72 hours in both SK-OV-3 and OVCAR-3 cell lines .
    • The IC₅₀ values were determined to be approximately 5.5 µM for SK-OV-3 and 5.0 µM for OVCAR-3 after 48 hours of treatment .

Apoptosis Induction

The compound was shown to significantly increase apoptosis in treated cells:

  • Early apoptosis increased from 1.29% to 5.37% (p < 0.01).
  • Late apoptosis increased from 1.03% to 7.07% (p < 0.01).
  • Overall apoptosis rose from 2.32% to 12.64% (p < 0.01) after treatment with the compound for 48 hours .

The biological activity of the compound is attributed to several mechanisms:

  • Targeting Metabolic Pathways :
    • The compound alters the expression of metabolites involved in critical pathways such as glucose-alanine cycle and sphingolipid metabolism .
  • Disruption of Cell Signaling :
    • It affects membrane receptors and disrupts signaling pathways essential for cancer cell survival and proliferation .

Study on Glycosphingolipid Expression

A study highlighted the impact of the compound on glycosphingolipid expression in cancer cells:

  • Treatment with the compound resulted in decreased levels of monosialylated GSLs GM2 and GM3 in SK-OV-3 cells, which are known to influence tumor malignancy and drug resistance .

Data Summary Table

PropertyValue
Molecular FormulaC₁₂H₁₃N₃OS
CAS Number315248-91-0
IC₅₀ (SK-OV-3)5.5 µM
IC₅₀ (OVCAR-3)5.0 µM
Early Apoptosis IncreaseFrom 1.29% to 5.37% (p < 0.01)
Late Apoptosis IncreaseFrom 1.03% to 7.07% (p < 0.01)
Overall Apoptosis IncreaseFrom 2.32% to 12.64% (p < 0.01)

Q & A

Q. What are the standard synthetic routes for 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives?

The synthesis typically involves Thorpe-Ziegler cyclization of precursors such as 2-aminothiophene-3-carbonitriles or alkylated intermediates. For example, reaction of cyanoquinolinethiones with α-halocarbonyl compounds (e.g., phenacyl bromide) followed by cyclization in ethanol with sodium ethoxide yields thieno[2,3-b]quinoline derivatives . Key steps include refluxing in ethanol, purification via recrystallization, and structural confirmation using IR (e.g., NH₂, C=O bands) and NMR (e.g., aromatic proton signals at δ 7.3–7.9) .

Q. How is structural characterization of this compound performed?

Elemental analysis (C, H, N) validates stoichiometry, while IR spectroscopy identifies functional groups (e.g., NH₂ at ~3177–3280 cm⁻¹, C=O at ~1650 cm⁻¹). 1^1H NMR confirms substituent environments, such as methylene protons (δ 2.4–3.0) in the tetrahydroquinoline ring and aromatic protons (δ 7.3–7.9) . Mass spectrometry and X-ray crystallography may further resolve complex structures .

Q. What in vitro assays are used for preliminary biological screening?

Common assays include:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231, MCF-7) to determine IC₅₀ values .
  • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Antioxidant activity : DPPH radical scavenging and hydroxyl radical assays to measure % inhibition .

Advanced Research Questions

Q. How can researchers design experiments to investigate PLC-γ inhibition by this compound?

  • Molecular docking : Use software like AutoDock to predict binding interactions (e.g., hydrogen bonding with His356, Glu341 in PLC-γ) .
  • Functional assays : Measure intracellular calcium release (PLC-γ activity marker) via fluorescent dyes (e.g., Fluo-4 AM) .
  • Morphological analysis : Assess changes in breast cancer cell migration (scratch assay) and cytoskeleton organization (phalloidin staining) post-treatment .

Q. What strategies resolve contradictions in mechanistic studies (e.g., overlapping targets)?

  • Isozyme-specific inhibitors : Co-administer selective inhibitors (e.g., U73122 for PLC-γ) to isolate contributions of individual pathways .
  • Knockdown models : Use siRNA or CRISPR to silence candidate targets (e.g., glycosyltransferases) and observe phenotypic rescue .
  • Metabolomics : LC-MS profiling of glycosphingolipids or phosphoinositides to trace pathway-specific alterations .

Q. How is the compound’s efficacy validated in triple-negative breast cancer (TNBC) models?

  • In vivo xenografts : Administer the compound (e.g., 10–50 mg/kg, IP) to mice bearing MDA-MB-231 tumors and monitor tumor volume/weight .
  • Biomarker analysis : Quantify EMT markers (e.g., E-cadherin, vimentin) via qPCR or Western blot to confirm anti-metastatic effects .
  • Synergistic studies : Combine with standard chemotherapies (e.g., paclitaxel) to assess combinatorial index (CI) using Chou-Talalay method .

Q. What advanced synthetic modifications enhance bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -Br) at the phenyl ring to improve cytotoxicity .
  • Heterocycle replacement : Substitute the carboxamide with selenopheno or pyridazine moieties to modulate antioxidant or anticholinesterase activity .
  • Prodrug design : Conjugate with PEG or peptide carriers to enhance solubility and tumor targeting .

Methodological Considerations

Q. How are metabolic stability and toxicity profiles assessed?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-HRMS .
  • Hematotoxicity screening : Evaluate erythrocyte lysis and leukocyte apoptosis using hemolysis assays and flow cytometry .

Q. What computational tools predict structure-activity relationships (SAR)?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.